molecular formula C9H4ClF3N2 B2541779 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine CAS No. 1256811-03-6

1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine

Cat. No. B2541779
CAS RN: 1256811-03-6
M. Wt: 232.59
InChI Key: WXFBRVPMXFVGFH-UHFFFAOYSA-N
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Description

“1-Chloro-3-(trifluoromethyl)benzene” is a clear colorless liquid with an aromatic odor . Its formula is C7H4ClF3 and it has a molecular weight of 180.555 .


Molecular Structure Analysis

The molecular structure of “1-Chloro-3-(trifluoromethyl)benzene” can be represented by the InChI string: InChI=1S/C7H4ClF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H .


Physical And Chemical Properties Analysis

“1-Chloro-3-(trifluoromethyl)benzene” has a boiling point of 277-280°F and a freezing point of -33°F . It has a molar mass of 180.5542096 .

Scientific Research Applications

These applications highlight the diverse roles of 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine in both fundamental research and practical fields. Its unique combination of chloro, trifluoromethyl, and aromatic moieties makes it a valuable tool for chemists and scientists across disciplines . If you need further details or additional applications, feel free to ask! 😊

Safety and Hazards

The compound is classified as a flammable liquid (Category 2), H225 . It may be fatal if swallowed and enters airways (H304), and it is harmful to aquatic life with long-lasting effects (H412) .

properties

IUPAC Name

1-chloro-3-(trifluoromethyl)-2,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-6-1-2-14-4-5(6)3-7(15-8)9(11,12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFBRVPMXFVGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=NC(=C21)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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